6-Hydroxyindoramin-d5 Hydrochloride

LC-MS/MS Selected Reaction Monitoring Isotopic Purity

6-Hydroxyindoramin-d5 Hydrochloride (CAS unlabeled: 79146-88-6; molecular formula: C₂₂H₂₁D₅ClN₃O₂, MW: 404.94 g/mol) is a pentadeuterated stable isotope-labeled analog of 6-hydroxyindoramin, the major pharmacologically active hepatic metabolite of the α₁-adrenoceptor antagonist indoramin. The compound carries five deuterium atoms on the benzamide ring, producing a nominal mass increment of +5 Da relative to unlabeled 6-hydroxyindoramin (C₂₂H₂₅N₃O₂, MW: 363.45 g/mol).

Molecular Formula C22H26ClN3O2
Molecular Weight 404.9 g/mol
Cat. No. B12431897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyindoramin-d5 Hydrochloride
Molecular FormulaC22H26ClN3O2
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O.Cl
InChIInChI=1S/C22H25N3O2.ClH/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16;/h1-7,14-15,18,23,26H,8-13H2,(H,24,27);1H/i1D,2D,3D,4D,5D;
InChIKeyIAEUXSQJVFNSQV-GWVWGMRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyindoramin-d5 Hydrochloride: Analytical Identity, Physicochemical Profile, and Procurement Context


6-Hydroxyindoramin-d5 Hydrochloride (CAS unlabeled: 79146-88-6; molecular formula: C₂₂H₂₁D₅ClN₃O₂, MW: 404.94 g/mol) is a pentadeuterated stable isotope-labeled analog of 6-hydroxyindoramin, the major pharmacologically active hepatic metabolite of the α₁-adrenoceptor antagonist indoramin [1] [2]. The compound carries five deuterium atoms on the benzamide ring, producing a nominal mass increment of +5 Da relative to unlabeled 6-hydroxyindoramin (C₂₂H₂₅N₃O₂, MW: 363.45 g/mol) . It is supplied as the hydrochloride salt, typically at ≥95% purity, and is classified exclusively as a research-use-only analytical internal standard for quantitative LC-MS/MS bioanalysis, not as a therapeutic agent [3].

Why Unlabeled 6-Hydroxyindoramin or Indoramin-d5 Cannot Substitute for 6-Hydroxyindoramin-d5 Hydrochloride in Quantitative Bioanalysis


In quantitative LC-MS/MS workflows, the internal standard must match the target analyte in extraction behavior, chromatographic retention, and ionization efficiency to compensate for matrix effects and recovery variability. Unlabeled 6-hydroxyindoramin (CAS 79146-88-6) is indistinguishable from endogenous metabolite in biological samples, precluding its use as an internal standard [1]. Structurally distinct deuterated analogs such as Indoramin-d5 (deuterated parent drug) differ in retention time and ionization characteristics from 6-hydroxyindoramin, introducing quantitative bias when applied to metabolite-specific assays . Deuterium labeling at five positions on the benzamide moiety of 6-Hydroxyindoramin-d5 provides a +5 Da mass shift sufficient for baseline mass spectrometric resolution from the unlabeled analyte in SRM mode while maintaining near-identical physicochemical properties—a balance that fewer deuterium atoms (e.g., d₂ or d₃ analogs) may fail to achieve when endogenous interferences occupy adjacent m/z channels [2].

Quantitative Differentiation Evidence for 6-Hydroxyindoramin-d5 Hydrochloride Versus Closest Analogs


Mass Spectrometric Baseline Resolution: +5 Da Shift Enables Unambiguous SRM Discrimination from Unlabeled 6-Hydroxyindoramin

6-Hydroxyindoramin-d5 co-elutes with unlabeled 6-hydroxyindoramin under reverse-phase HPLC conditions while exhibiting a +5 Da mass shift, enabling baseline resolution in selected reaction monitoring (SRM) modes . In contrast, unlabeled 6-hydroxyindoramin cannot serve as an internal standard in endogenous metabolite quantification because it is chromatographically and mass-spectrometrically identical to the analyte [1]. The five-deuterium labeling provides wider m/z separation than d₂ or d₃ analogs, reducing the risk of isotopic cross-talk from naturally occurring ¹³C isotopologues of the unlabeled analyte.

LC-MS/MS Selected Reaction Monitoring Isotopic Purity

Analyte-Matched Recovery: Deuterated 6-Hydroxyindoramin Corrects for Extraction and Ionization Variability in Biological Matrices

Deuterated internal standards with identical chemical structure to the analyte compensate for variable extraction recovery and ionization suppression/enhancement across different biological matrices [1]. 6-Hydroxyindoramin-d5, being structurally identical to 6-hydroxyindoramin apart from benzamide ring deuteration, co-partitions identically during liquid-liquid or solid-phase extraction and experiences the same degree of ion suppression in ESI [2]. This analyte-IS matching is not achievable with unlabeled 6-hydroxyindoramin (which adds to the analyte signal rather than providing an independent IS channel) or with deuterated parent indoramin (Indoramin-d5), whose different hydrophobicity and retention produce divergent matrix effect profiles [3].

Matrix Effects Extraction Recovery Ion Suppression

Pharmacological Differentiation from the Parent Drug: 6-Hydroxyindoramin Exhibits Reduced CNS Penetration Relative to Indoramin

6-Hydroxyindoramin is pharmacologically similar to indoramin as an α₁-adrenoceptor antagonist but penetrates the central nervous system less readily [1]. This differentiation has direct bioanalytical implications: quantifying the metabolite separately from the parent drug is essential for pharmacokinetic/pharmacodynamic modeling, and 6-Hydroxyindoramin-d5 is the only deuterated internal standard specifically designed for this metabolite assay [2]. Using Indoramin-d5 for 6-hydroxyindoramin quantification would mismatch the analyte-IS pair and compromise regulatory acceptance.

CNS Penetration Pharmacokinetic Differentiation Metabolite Activity

Genetic Polymorphism Impact: 6-Hydroxyindoramin Exposure Varies 2-Fold Between CYP2D6 Phenotypes, Requiring Phenotype-Specific Quantification

Indoramin oxidative metabolism to 6-hydroxyindoramin is subject to genetic polymorphism co-segregating with debrisoquine hydroxylation (CYP2D6) [1]. In poor metabolizers (PM), 6-hydroxyindoramin Cmax was 12.4 ng/mL and AUC(0-8) was 47.5 ng·h·mL⁻¹, compared to 28.2 ng/mL and 94.7 ng·h·mL⁻¹ in extensive metabolizers (EM)—a 2.3-fold difference in Cmax and 2.0-fold difference in AUC [1] [2]. This pronounced inter-phenotype variability demands precise, specific quantification of 6-hydroxyindoramin that only an analyte-matched deuterated internal standard can provide across the full concentration range encountered in both EM and PM subjects.

Pharmacogenomics CYP2D6 Polymorphism Extensive vs. Poor Metabolizers

Liver Cirrhosis Alters 6-Hydroxyindoramin/Indoramin AUC Ratio: Metabolite-Specific IS Required for Disease-State Pharmacokinetic Studies

In cirrhotic liver patients, the 6-hydroxyindoramin/indoramin AUC ratio was 0.3, within the normal range despite prolonged indoramin half-life (median 9.1-12.2 h across dosing conditions vs. ~5 h in healthy subjects) [1] [2]. This preservation of the metabolite ratio in hepatic impairment means 6-hydroxyindoramin quantification remains clinically informative, but requires a dedicated deuterated IS because indoramin accumulation (median plasma clearance 11.2 mL/min/kg) alters the parent/metabolite ratio relative to healthy populations [1].

Hepatic Impairment Metabolite/Parent Ratio Therapeutic Drug Monitoring

Impurity Control Context: Deuterated 6-Hydroxyindoramin as a Pharmacopoeial Reference Standard for Indoramin Impurity Profiling

6-Hydroxyindoramin is classified as an impurity of indoramin drug substance, monitored in line with ICH Q3A/Q3B principles where unspecified individual impurities are limited to NMT 0.10% w/w and identified related compounds to NMT 0.50% w/w each . The deuterated analog (6-Hydroxyindoramin-d5) serves as the stable isotope-labeled reference standard for quantifying this specific impurity in indoramin API and finished dosage forms using validated HPLC or LC-MS assays . Unlabeled 6-hydroxyindoramin cannot serve as an internal standard in impurity assays where the analyte itself is present in the sample matrix.

Impurity Profiling ICH Q3A/Q3B Reference Standard

High-Value Application Scenarios for 6-Hydroxyindoramin-d5 Hydrochloride Based on Quantitative Differentiation Evidence


Validated LC-MS/MS Bioanalytical Method Development for Indoramin Pharmacokinetic Studies in Genotyped Populations

Regulatory-compliant bioanalytical methods for indoramin pharmacokinetics require separate quantification of the active metabolite 6-hydroxyindoramin across CYP2D6 EM and PM phenotypes, where metabolite exposure varies 2.0- to 2.3-fold [1]. 6-Hydroxyindoramin-d5 Hydrochloride is the requisite analyte-matched deuterated internal standard for these methods, providing the +5 Da mass shift needed for baseline SRM resolution and matched extraction/ionization behavior for matrix effect correction [2]. This scenario is directly supported by the pharmacogenetic PK evidence in Section 3, Evidence Items 3 and 4.

Pharmaceutical Impurity Quantification in Indoramin Drug Substance and Finished Dosage Forms per ICH Q3A/Q3B

6-Hydroxyindoramin is a known hydroxylated impurity of indoramin API that must be controlled at levels ≤0.50% w/w for identified related compounds [1]. 6-Hydroxyindoramin-d5 Hydrochloride serves as the stable isotope-labeled reference standard for impurity quantification by LC-MS, enabling specific detection of the unlabeled impurity without interference from the deuterated IS channel [2]. This application follows directly from the impurity control evidence in Section 3, Evidence Item 6.

Disease-State Pharmacokinetic Investigations in Hepatic Impairment Cohorts

In cirrhotic patients, indoramin half-life is prolonged 2- to 3-fold (median 9.1-12.2 h vs. ~5 h in healthy subjects) while the 6-hydroxyindoramin/indoramin AUC ratio remains preserved at ~0.3 [1] [2]. Pharmacokinetic studies in this population require separate, accurate quantification of both parent and metabolite across altered concentration-time profiles, demanding the use of 6-Hydroxyindoramin-d5 as the metabolite-specific internal standard to avoid cross-analyte interference from accumulating parent drug [1].

CNS Penetration Studies Differentiating Indoramin and 6-Hydroxyindoramin Tissue Distribution

6-Hydroxyindoramin penetrates the CNS less readily than indoramin, a pharmacological differentiation with implications for side-effect profiling (sedation is more pronounced in PM subjects with high parent drug exposure) [1] [2]. Tissue distribution studies measuring brain/plasma concentration ratios of both indoramin and 6-hydroxyindoramin require separate deuterated internal standards for each analyte; 6-Hydroxyindoramin-d5 Hydrochloride is the only commercially available deuterated IS for the metabolite channel [3].

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